molecular formula C₂₀HD₁₁O B1154823 Benzo[a]pyren-8-ol-d11

Benzo[a]pyren-8-ol-d11

Cat. No.: B1154823
M. Wt: 279.38
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyren-8-ol-d11 is a deuterated derivative of the hydroxylated polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyren-8-ol (CAS 13345-26-1). The non-deuterated form, Benzo[a]pyren-8-ol, has a molecular formula of C₂₀H₁₂O, a molecular weight of 268.32 g/mol, and a purity exceeding 95% (HPLC) . The deuterated variant replaces 11 hydrogen atoms with deuterium (²H), likely at positions critical to metabolic activity or analytical detection. This isotopic substitution enhances its utility as a stable internal standard in mass spectrometry and tracer studies, offering distinct isotopic signatures while retaining physicochemical properties similar to the non-deuterated form .

Properties

Molecular Formula

C₂₀HD₁₁O

Molecular Weight

279.38

Synonyms

8-Hydroxy-3,4-benzopyrene-d11;  8-Hydroxy-3,4-benzpyrene-d11;  8-Hydroxybenzo[a]pyrene-d11

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Benzo[a]pyrene C₂₀H₁₂ 252.31 Parent PAH, carcinogenic, hydrophobic
Benzo[a]pyren-8-ol C₂₀H₁₂O 268.32 Hydroxylated metabolite, moderate solubility
This compound C₂₀H¹D¹¹O ~279.39 Deuterated form, isotopic stability, analytical applications

Deuterated vs. Non-Deuterated Forms

Deuterium substitution in this compound confers distinct advantages:

  • Analytical Utility : Serves as an internal standard in LC-MS/MS due to near-identical retention times but distinct mass-to-charge (m/z) ratios, improving quantification accuracy .
  • Metabolic Stability : Deuterium isotope effects slow hepatic metabolism, extending half-life in tracer studies compared to Benzo[a]pyren-8-ol .
  • Synthetic Complexity : Deuterated compounds require specialized synthesis (e.g., hydrogen-deuterium exchange under controlled conditions), increasing cost and reducing availability .

Toxicity and Environmental Impact

  • Benzo[a]pyrene (B[a]P): A Group 1 carcinogen (IARC) with high environmental persistence due to hydrophobicity .
  • Benzo[a]pyren-8-ol: Less carcinogenic than B[a]P but implicated in DNA adduct formation during metabolic activation .
  • This compound: Used to study metabolic pathways without interference from endogenous metabolites, reducing experimental noise .

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